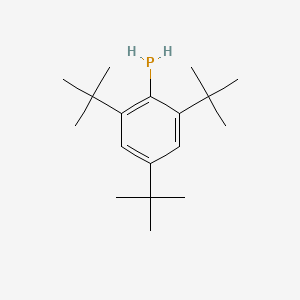

(2,4,6-Tri-tert-butylphenyl)phosphine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-tritert-butylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31P/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBLXTRANCKMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449799 | |

| Record name | (2,4,6-Tri-tert-butylphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83115-12-2 | |

| Record name | (2,4,6-Tri-tert-butylphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83115-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4,6 Tri Tert Butylphenyl Phosphine and Its Analogues

Direct Synthetic Routes to (2,4,6-Tri-tert-butylphenyl)phosphine

Direct methods for the synthesis of this compound primarily involve the formation of a carbon-phosphorus bond by reacting an organometallic derivative of 1-bromo-2,4,6-tri-tert-butylbenzene with a suitable phosphorus electrophile, or by reducing a pre-formed halophosphine.

Approaches via Halogen-Metal Exchange

A common and effective strategy for synthesizing bulky arylphosphines is the reaction of an organometallic reagent with a phosphorus halide. For this compound, this typically begins with the halogen-metal exchange of 1-bromo-2,4,6-tri-tert-butylbenzene.

The process involves two main steps:

Formation of the Organometallic Reagent : 1-Bromo-2,4,6-tri-tert-butylbenzene is reacted with a metal, such as magnesium to form a Grignard reagent, or with an organolithium reagent (like n-butyllithium or tert-butyllithium) to form the corresponding aryllithium species. The extreme steric bulk of the tri-tert-butylphenyl group can make the formation of these reagents challenging. qub.ac.uk

Reaction with a Phosphorus Source : The resulting organometallic compound is then treated with a phosphorus electrophile, most commonly phosphorus trichloride (B1173362) (PCl₃). Stoichiometry is critical in this step. If one equivalent of the organometallic reagent is used, the primary product is (2,4,6-Tri-tert-butylphenyl)dichlorophosphine. Subsequent reduction is then required to obtain the desired primary phosphine (B1218219) (PH₂).

The synthesis of tertiary phosphines using this method is often more straightforward, though the synthesis of tri-tert-butylphosphine (B79228) itself is known to be challenging due to steric hindrance, often yielding di-substituted products even with excess Grignard reagent. qub.ac.uknih.gov Organolithium reagents are generally more reactive and can sometimes overcome the steric barriers that hinder Grignard reagents. qub.ac.uk

| Starting Material | Reagent 1 | Reagent 2 | Intermediate Product |

|---|---|---|---|

| 1-Bromo-2,4,6-tri-tert-butylbenzene | Mg or R-Li | PCl₃ | (2,4,6-Tri-tert-butylphenyl)dichlorophosphine |

Reduction Strategies for Halophosphine Precursors

Once the halophosphine precursor, such as (2,4,6-Tri-tert-butylphenyl)dichlorophosphine (ArPCl₂), is synthesized, the final step is the reduction of the phosphorus-halogen bonds to phosphorus-hydrogen bonds. This transformation is crucial for obtaining the primary phosphine.

Common reducing agents for this purpose include:

Lithium aluminum hydride (LiAlH₄) : A powerful reducing agent capable of converting P-Cl bonds to P-H bonds. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures.

Other Hydride Reagents : Agents like sodium borohydride (NaBH₄) can also be used, although they are generally milder than LiAlH₄.

Ar-Br + Mg → Ar-MgBr

Ar-MgBr + PCl₃ → Ar-PCl₂

Ar-PCl₂ + LiAlH₄ → Ar-PH₂

This two-step approach, involving the formation of a halophosphine followed by reduction, is a versatile method for accessing sterically hindered primary phosphines that may be difficult to obtain through direct, single-step phosphination.

Innovative Synthetic Strategies for Derivatives

The development of novel synthetic methods has enabled the creation of a wide range of derivatives of bulky phosphines, including functionalized and chiral analogues, which are of great interest as specialized ligands in catalysis.

Rhodium-Catalyzed Formal Cycloaddition Reactions in Bulky Phosphine Synthesis

A conceptually novel approach to constructing bulky aryl phosphine frameworks involves a rhodium-catalyzed formal [2+2+2] cycloaddition. acs.orgresearchgate.net This method builds the sterically congested aromatic ring directly, with the phosphorus moiety already incorporated.

The key features of this strategy are:

Reaction Components : The reaction typically involves the cycloaddition of a 1,6-diyne with a 1-alkynylphosphine sulfide.

Catalyst System : A cationic rhodium catalyst, often generated in situ from precursors like [RhCl(cod)]₂ and a silver salt (e.g., AgBF₄), is essential. The choice of ligand, such as BINAP, can be critical for achieving high yields. acs.org

Mechanism : The rhodium catalyst coordinates the alkyne components, facilitating a formal [2+2+2] cycloaddition to form a new benzene (B151609) ring. The phosphine sulfide group is incorporated into this newly formed aromatic ring.

Final Step : The resulting phosphine sulfide is then deprotected, typically via desulfidation using a radical initiator or other reducing agents, to yield the desired trivalent phosphine. acs.org

This methodology is powerful because it allows for the creation of highly substituted, sterically crowded arylphosphine ligands that would be challenging to assemble using traditional cross-coupling or organometallic addition methods. acs.org

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Key Feature |

|---|---|---|---|---|

| 1,6-Diyne | 1-Alkynylphosphine sulfide | Cationic Rhodium Complex (e.g., [Rh(cod)Cl]₂/AgBF₄) + Ligand (e.g., BINAP) | Bulky Aryl Phosphine Sulfide | Constructs the sterically hindered aryl ring directly |

Directed Ortho-Metallation (DoM) Pathways for Functionalized Phosphines

Directed Ortho-Metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgunblog.fr This strategy relies on a "Directed Metalation Group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile.

For the synthesis of functionalized phosphines, the process is as follows:

An aromatic substrate bearing a suitable DMG (e.g., amide, methoxy (B1213986), or sulfoxide) is treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA. unblog.fr

The base selectively removes a proton from the position ortho to the DMG, forming a stabilized aryllithium species.

This intermediate is then quenched with a phosphorus electrophile, such as PCl₃, R-PCl₂, or R₂-PCl, to introduce a phosphine group at the desired position.

This method allows for precise control over the placement of the phosphine group and enables the synthesis of phosphines with additional functional groups derived from the DMG. For example, a rhodium-catalyzed ortho-selective C-H borylation of arylphosphines has been developed, providing a platform for late-stage modification of readily available phosphines. nih.gov

Phosphine-Borane Intermediates in P-Chirogenic Ligand Synthesis

The synthesis of P-chirogenic phosphines, which have a stereocenter at the phosphorus atom, has been revolutionized by the use of phosphine-borane intermediates. nih.gov This methodology, pioneered by researchers like Imamoto, offers significant advantages over classical methods that often relied on the resolution of diastereomeric phosphine oxides.

The key roles of the borane (B79455) (BH₃) group are:

Protection : The borane group protects the lone pair of the phosphorus atom from oxidation, making the compounds generally air-stable and easier to handle. nih.gov

Stereochemical Control : Phosphine-boranes can be deprotonated at the α-carbon or undergo substitution at the phosphorus center with high stereoselectivity. The borane adducts allow for the separation of diastereomers and subsequent stereospecific transformations. nih.gov

Activation : The borane complex can facilitate certain nucleophilic substitution reactions at the phosphorus center.

A typical synthetic route involves the preparation of a secondary phosphine-borane, which is then deprotonated and reacted with an electrophile to create a tertiary P-chirogenic phosphine-borane. nih.gov Chiral auxiliaries, such as ephedrine, can be used to create diastereomeric intermediates (e.g., 1,3,2-oxazaphospholidine boranes) that can be separated and then reacted stereoselectively to yield enantiopure products. nih.govtandfonline.com Finally, the borane group is removed, typically by reaction with an amine like DABCO or diethylamine, to yield the free P-chirogenic phosphine ligand with retention of configuration. nih.gov This approach has enabled the synthesis of a wide variety of conformationally rigid and electron-rich P-chirogenic phosphine ligands that exhibit excellent performance in asymmetric catalysis. nih.gov

Late-Stage Diversification via P(III)-Directed C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the late-stage diversification of complex molecules, including phosphine ligands. nih.govnih.gov In this approach, the phosphorus(III) center can act as an internal directing group, guiding a transition metal catalyst to activate a specific C-H bond, typically at the ortho-position of an aryl substituent. nih.govsnnu.edu.cn This methodology allows for the introduction of new functional groups onto a pre-existing phosphine scaffold, thereby tuning its steric and electronic properties without the need for de novo synthesis. nih.gov

Methodologies for P(III)-directed C-H activation often employ transition metal catalysts such as rhodium, palladium, and iridium. snnu.edu.cnnih.govnih.govgreyhoundchrom.com These catalytic systems have been successfully applied to a range of phosphines, enabling various transformations including arylation, alkylation, alkenylation, and borylation. nih.gov For instance, rhodium(I) catalysts have been shown to be effective for the C-H arylation of biaryl phosphines with aryl halides. snnu.edu.cnresearchgate.net

A general mechanism for these transformations involves the coordination of the P(III) center to the metal, followed by the formation of a metallacyclic intermediate through C-H bond cleavage. nih.gov Subsequent steps, such as reductive elimination or reaction with an external coupling partner, lead to the functionalized phosphine and regeneration of the active catalyst.

While the P(III)-directed C-H activation strategy has been widely explored for various bulky phosphine ligands, specific studies detailing the late-stage diversification of this compound through this method are not extensively documented in the reviewed literature. The significant steric hindrance imposed by the three tert-butyl groups on the phenyl ring may present unique challenges and opportunities for regioselective C-H functionalization. An alternative, sterically controlled borylation of bulky phosphines, where the phosphine group acts as a bystander rather than a directing group, has been reported as an orthogonal strategy to access previously inaccessible positions on arylphosphines. nih.gov This two-step borylation followed by a Suzuki-Miyaura reaction offers a complementary approach for the diversification of such sterically encumbered ligands. nih.gov

Synthesis of Related Low-Coordinate Phosphorus Species Utilizing the 2,4,6-Tri-tert-butylphenyl Group as a Kinetic Stabilizer

The extreme steric bulk of the 2,4,6-tri-tert-butylphenyl (Tbt) group is a cornerstone in the field of low-coordinate phosphorus chemistry. This substituent effectively shields reactive phosphorus centers from intermolecular reactions, enabling the isolation and characterization of otherwise transient species such as diphosphenes, phosphaalkenes, and phosphinidenes.

Diphosphene (B14672896) Synthesis and Stereochemistry

Diphosphenes, which feature a phosphorus-phosphorus double bond (P=P), were long considered too reactive to be isolated. However, the use of the Tbt group as a kinetic stabilizer has allowed for the synthesis of stable diphosphenes. A key example is the synthesis of bis(2,4,6-tri-tert-butylphenyl)diphosphene (TbtP=PTbt), a landmark compound in this class.

The synthesis of TbtP=PTbt typically involves the reductive coupling of a dihalophosphine precursor bearing the Tbt group. For instance, the reaction of 2,4,6-tri-tert-butylphenyldichlorophosphine (TbtPCl₂) with a reducing agent like magnesium metal leads to the formation of the diphosphene.

The stereochemistry of diphosphenes is analogous to that of alkenes, with the possibility of (E) and (Z) isomers. Due to the steric repulsion between the bulky Tbt groups, the (E)-isomer of TbtP=PTbt is generally the thermodynamically more stable and predominantly formed product. The isomerization from the (Z)- to the (E)-form can be influenced by thermal or photochemical conditions. The energy barrier for this isomerization is a critical factor in determining the stability of each isomer. For less sterically hindered diphosphenes, reversible photo-stimulated E/Z isomerization has been observed, with the less stable (Z)-isomer reverting thermally to the (E)-form.

| Compound | Isomer | Synthetic Precursor | Key Reaction |

| Bis(2,4,6-tri-tert-butylphenyl)diphosphene | (E) | TbtPCl₂ | Reductive coupling with Mg |

Table 1: Synthesis of a Kinetically Stabilized Diphosphene.

Phosphaalkene and Diphosphapropene Formation

Phosphaalkenes, containing a phosphorus-carbon double bond (P=C), and diphosphapropenes, which have a P=C-P framework, are another class of low-coordinate phosphorus compounds that can be stabilized by the Tbt group.

The synthesis of Tbt-stabilized phosphaalkenes can be achieved through various routes, including the reaction of this compound with carbonyl compounds in a manner analogous to the Wittig reaction. However, due to the steric bulk, harsher conditions or modified reagents are often necessary.

A notable method for the formation of more complex phosphorus frameworks involves the reaction of 2-(2,4,6-tri-tert-butylphenyl)-1-phosphaethyne (TbtC≡P). This phosphaalkyne can react with organolithium reagents to form intermediates that undergo intramolecular cyclization, leading to the formation of 1,3-diphosphacyclobutene derivatives. This demonstrates the utility of the Tbt group in stabilizing reactive intermediates that can then be used to construct novel phosphorus-containing ring systems.

| Starting Material | Reagent | Product Type |

| TbtC≡P | Alkyllithium | 1,3-Diphosphacyclobutene |

Table 2: Formation of a Diphosphorus Heterocycle from a Tbt-stabilized Phosphaalkyne.

Phosphinidene Precursor Chemistry

Phosphinidenes (RP) are highly reactive, electron-deficient species analogous to carbenes. The direct generation and handling of free phosphinidenes are challenging, but the use of the Tbt group can facilitate their formation from stable precursors and allow for the study of their reactivity.

Precursors for Tbt-substituted phosphinidenes can be generated through the photolysis or thermolysis of various organophosphorus compounds. For example, the photolysis of a phosphaketene (TbtP=C=O) or a diphosphene (TbtP=PTbt) can lead to the transient formation of the (2,4,6-tri-tert-butylphenyl)phosphinidene. researchgate.net In the absence of a trapping agent, this highly reactive intermediate can undergo intramolecular C-H insertion into one of the tert-butyl groups to form a stable phosphaindane. researchgate.net

Another approach involves the use of transition metal complexes of phosphinidenes. These complexes, where the phosphinidene is stabilized by coordination to a metal center, can serve as transfer agents. For instance, a terminal phosphinidene complex can react with substrates like 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene, leading to complex multicyclic organophosphorus compounds. researchgate.netnih.gov The Tbt group on the substrate in this case directs the reactivity and stabilizes the resulting products. The high ring strain of certain phosphorus-containing cages, such as phosphanorcaradienes, can also be harnessed, as they can function as synthetic equivalents of phosphinidenes, reacting with various nucleophiles and electrophiles to release the strain.

| Precursor | Method of Generation | Intermediate |

| TbtP=C=O | Photolysis | Tbt-P: |

| TbtP=PTbt | Photolysis | Tbt-P: |

| Phosphanorcaradiene | Reaction with nucleophiles/electrophiles | Phosphinidene synthon |

Table 3: Precursors for (2,4,6-Tri-tert-butylphenyl)phosphinidene.

Coordination Chemistry of 2,4,6 Tri Tert Butylphenyl Phosphine Metal Complexes

Fundamental Coordination Modes and Geometries

The coordination of (2,4,6-Tri-tert-butylphenyl)phosphine to metal centers is heavily dictated by its steric profile. This leads to distinct coordination modes, from simple monodentate binding to its use as a building block for more complex, chelating structures.

Beyond simple monodentate coordination, this compound serves as a crucial precursor for constructing elaborate chelating ligands. These architectures can bind a metal center at two points, an effect known as chelation, which imparts significant thermodynamic and kinetic stability to the resulting complex. cardiff.ac.uk

A notable example involves the formation of 3,4-diphosphinidenecyclobutene ligands. Specifically, 3-cyclopropyl-1-(2,4,6-tri-tert-butylphenyl)-1-phosphaallene, which is synthesized from a this compound derivative, undergoes a dehydrogenative homocoupling reaction. rsc.org This process yields 1,2-bis(cyclopropyl)-3,4-bis(2,4,6-tri-tert-butylphenyl)-3,4-diphosphinidenecyclobutene. rsc.org This molecule acts as a bidentate P,P-ligand, capable of coordinating to metal centers. Its coordination to gold has been demonstrated, forming a digold complex where the diphosphinidenecyclobutene skeleton bridges the two metal atoms, as confirmed by X-ray crystallography. rsc.org Similarly, chloroiminophosphine complexes derived from this phosphine (B1218219) can react with Grignard reagents to produce alkyliminophosphine complexes. psu.edu

Electronic and Steric Parameters in Metal-Ligand Interactions

To understand and predict the behavior of this compound in catalytic and stoichiometric reactions, its steric and electronic properties are quantified using established parameters.

The steric bulk of a phosphine ligand is a critical factor in its coordination chemistry, influencing reaction rates and selectivity. While the buried volume (%Vbur) has become a standard measure for quantifying the steric hindrance of ligands, specific data for this compound is not prominently documented. However, its steric profile can be contextualized by comparing it to other bulky phosphines. The Tolman cone angle (θ), an earlier but still widely used metric, provides a useful comparison. For instance, the highly bulky tri-tert-butylphosphine (B79228) (P(tBu)3) has a cone angle of 182°. Given that the (2,4,6-Tri-tert-butylphenyl) group is even larger than three tert-butyl groups directly attached to phosphorus, its cone angle and buried volume are expected to be exceptionally large. For comparison, proazaphosphatrane ligands with bulky isobutyl and benzyl (B1604629) substituents exhibit large cone angles of 200° and 207°, respectively, highlighting the significant steric impact of such large groups. weebly.comrsc.org

Comparative Tolman Cone Angles of Bulky Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) in degrees |

|---|---|

| PMe3 (Trimethylphosphine) | 118 |

| PPh3 (Triphenylphosphine) | 145 |

| P(iPr)3 (Triisopropylphosphine) | 160 |

| P(tBu)3 (Tri-tert-butylphosphine) | 182 |

| Proazaphosphatrane (R=iBu) | 200 rsc.org |

| This compound | >182 (Estimated) |

The Tolman Electronic Parameter (TEP) is a widely accepted scale for quantifying the electron-donating ability of a phosphine ligand. wikipedia.orgsmu.edu It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, [LNi(CO)3]. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand, as increased electron density on the metal leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond. wikipedia.org

While the specific TEP for this compound is not commonly cited, it can be estimated by comparison with structurally similar phosphines. Tri-tert-butylphosphine, P(tBu)3, is one of the most electron-donating phosphines known, with a TEP value of 2056.1 cm⁻¹. rsc.orgwikipedia.org The phenyl ring in this compound is an electron-withdrawing group compared to alkyl groups, which would slightly decrease its donor strength relative to P(tBu)3. However, the presence of three electron-donating tert-butyl groups on the phenyl ring mitigates this effect. Therefore, its TEP is expected to be low, indicating it is a very strong electron-donating ligand, likely comparable to other highly electron-rich phosphines.

Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands

| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Reference |

|---|---|---|

| P(OPh)3 | 2085.3 | wikipedia.org |

| PPh3 | 2068.9 | wikipedia.org |

| PMe3 | 2064.1 | wikipedia.org |

| P(tBu)3 | 2056.1 | wikipedia.org |

| Proazaphosphatrane (R=iPr) | 2054.6 | rsc.org |

Substituents on the aryl rings of phosphine ligands significantly influence their electronic properties. Electron-donating groups (EDGs) on the ring increase the electron density on the phosphorus atom, making the ligand a stronger donor (lower TEP). Conversely, electron-withdrawing groups (EWGs) decrease the donor strength (higher TEP).

The this compound ligand features three tert-butyl groups on the phenyl ring. The tert-butyl group is known to be a weak electron-donating group through induction. This is in contrast to ligands like tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), where the methoxy (B1213986) groups are strong EDGs, making TTMPP an exceptionally strong Lewis base. chemrxiv.org Compared to unsubstituted triphenylphosphine (B44618) (TEP = 2068.9 cm⁻¹), the tert-butyl substituents on this compound enhance its electron-donating character. wikipedia.org This effect positions it as a more strongly donating ligand than PPh3, though perhaps slightly less donating than purely alkylphosphines like P(tBu)3, due to the presence of the aromatic system. wikipedia.orgdakenchem.com The strategic placement of these bulky substituents also provides substantial steric shielding to the metal center, a property leveraged in catalysis to promote specific reaction pathways. chemicalbook.com

Characterization of Transition Metal Complexes

The characterization of transition metal complexes featuring the sterically demanding this compound ligand is crucial for understanding their structure, bonding, and reactivity. A combination of spectroscopic and crystallographic techniques provides a comprehensive picture of the coordination environment around the metal center.

Spectroscopic Analysis of Coordination Environments (e.g., ³¹P NMR)

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the electronic and steric environment of phosphorus in phosphine ligands upon coordination to a metal center. exlibrisgroup.com The coordination of this compound to a transition metal typically results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. This change in chemical shift (Δδ), known as the coordination shift, provides valuable information about the nature of the metal-phosphorus bond and the electronic properties of the complex. researchgate.net

For instance, in gold(I) complexes, the coordination of phosphine ligands leads to a downfield shift in the ³¹P{¹H} NMR spectrum. nih.gov Similarly, the ³¹P{¹H}-NMR spectra of silver(I) complexes with phosphine co-ligands show signals that are downfield shifted relative to the free phosphine. nih.gov The magnitude of the coordination shift can be influenced by factors such as the metal's identity, its oxidation state, and the nature of other co-ligands in the coordination sphere.

In rhodium and iridium complexes, ³¹P NMR is also used to determine the structure and dynamics. For example, a rhodium(I) complex with a tris(isopropyl)-azaphosphatrane ligand, when coordinated with triphenylphosphine, showed distinct correlations in the ¹H–³¹P HMBC spectrum, confirming the coordination environment. nih.gov For an iridium complex with a triphosphorus-pincer ligand, the ³¹P{¹H} NMR spectrum displayed a doublet and a triplet, characteristic of the ligand's coordination mode. semanticscholar.org

The following table summarizes representative ³¹P NMR data for various metal complexes, illustrating the typical chemical shifts observed upon coordination.

| Metal Complex Type | Metal | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |

| Gold(I/III) Phosphine Complexes | Au | - | Downfield shift upon coordination | nih.gov |

| Silver(I) Phosphine Complexes | Ag | CD₃CN | Downfield shift from free phosphine value of -4.85 ppm (for PPh₃) | nih.gov |

| Iridium Pincer Complex | Ir | - | 21.35 (d), -47.07 (t) | semanticscholar.org |

| Rhodium Azaphosphatrane Complex | Rh | - | Shows complex correlations in 2D NMR | nih.gov |

| Nickel(0) Allylphosphine Complex | Ni | - | 18.8, -1.7 (broad resonances) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Advanced Structural Elucidation via X-ray Crystallography

Crystal structures have been determined for a wide array of complexes, revealing diverse coordination numbers and geometries. For example, gold(I) complexes featuring phosphine ligands have been structurally characterized, confirming their molecular structure. nih.govnih.gov In one study, the crystal structure of a dinuclear palladium(II) complex with a P₂O-tridentate ligand derived from a related phosphine was elucidated, revealing a tricyclic skeleton. researchgate.net

The steric bulk of the ligand often dictates the geometry of the resulting complex. In copper(I) and silver(I) complexes with a bulky cyclotriphosphane ligand, X-ray diffraction revealed di- and tetranuclear structures. researchgate.netnih.gov The molecular structure of a rhodium(I) complex showed a square planar geometry, with the metal center inserted into a P-N bond of a proazaphosphatrane ligand. nih.gov Similarly, monomeric arylpalladium(II) halide complexes stabilized by bulky phosphines have been structurally characterized, indicating stabilization through agostic interactions. berkeley.edu

The table below presents selected structural data obtained from X-ray crystallographic studies of transition metal complexes with bulky phosphine ligands.

| Complex | Metal | Coordination Geometry | Key Bond Length (Å) | Key Bond Angle (°) | Reference |

| [Rh(COD)(TiPrAP)]SbF₆ | Rh(I) | Square planar | Rh-P: 2.207, 2.218 | N-P-Rh: 106.14, 107.76 | nih.gov |

| [Cu₂(μ-Br)₂{μ-cyclo-(P₃tBu₃)}₂] | Cu(I) | - | Cu-P: 2.252-2.269 | P-Cu-P: 119.62-121.66 | researchgate.net |

| [Ag₂(OTf)₂{μ-cyclo-(P₃tBu₃)}₂] | Ag(I) | - | Ag-P (calculated) | - | researchgate.net |

| [Mes*P(O)CH₂PPh₂]₂[PdCl]₂ | Pd(II) | - | - | - | researchgate.net |

| 1-adamantyl-phenylpalladium bromide | Pd(II) | - | Pd-H (agostic): 2.26(3) | - | berkeley.edu |

| [AuCl{P(C₆H₃-2,6-{OMe}₂)₃}] | Au(I) | - | - | - | nih.gov |

This table is interactive. Click on the headers to sort the data. Note: TiPrAP = tris(isopropyl)-azaphosphatrane, Mes* = 2,4,6-tri-t-butylphenyl.

Complexation with Diverse Transition Metals (e.g., Pd, Rh, Ir, Au, Ni, W, Cu, Ag, Fe)

The this compound ligand and its derivatives form stable complexes with a wide range of transition metals due to the ligand's strong σ-donating ability and significant steric hindrance, which prevents coordinative saturation and undesired side reactions.

Palladium (Pd): Palladium complexes incorporating bulky phosphines are of significant interest, particularly in catalysis. Monomeric arylpalladium(II) halide complexes stabilized by a single hindered phosphine ligand have been isolated and characterized. berkeley.edu Additionally, palladium(II) complexes with related P,O-unsymmetrical bidentate 3-oxo-1,3-diphosphapropene ligands, which feature the 2,4,6-tri-tert-butylphenyl group, have been synthesized and their catalytic activity in cross-coupling reactions investigated. researchgate.net

Rhodium (Rh) and Iridium (Ir): Rhodium and iridium readily form complexes with bulky phosphine ligands. Square planar rhodium(I) complexes have been synthesized and studied, some exhibiting dynamic behavior in solution. nih.govdoi.org Iridium complexes with bulky triphosphorus pincer ligands have been prepared and shown to be highly active catalysts for processes like alkane dehydrogenation, where the ligand framework plays a crucial role in the catalytic cycle. semanticscholar.org

Gold (Au): Gold(I) forms linear, two-coordinate complexes with this compound and related bulky phosphines. researchgate.netsigmaaldrich.com These complexes are typically prepared by reacting a gold(I) precursor, such as [AuCl(SMe₂)], with the phosphine ligand. researchgate.net Cationic gold(I) complexes with bulky phosphines have also been synthesized and structurally characterized. nih.govrsc.org

Nickel (Ni): Nickel complexes with bulky phosphines are important in catalysis. Nickel(0) complexes like [Ni(PR₃)₄] are known, and their reactivity is strongly influenced by the steric properties of the phosphine ligand. nih.govresearchgate.net The this compound ligand can be used to stabilize low-coordinate nickel species that are active in cross-coupling reactions. nih.govyoutube.com

Tungsten (W): Carbonyltungsten(0) complexes containing derivatives of this compound have been prepared. For example, a diphosphapropene ligand bearing the bulky phenyl group was used to synthesize carbonyltungsten(0) complexes. rsc.org The steric bulk of the ligand is effective in stabilizing low-coordinate phosphorus centers within these complexes. researchgate.net

Copper (Cu) and Silver (Ag): Copper(I) and silver(I) form a variety of complexes with bulky phosphine ligands. Dinuclear and tetranuclear complexes with bridging cyclotriphosphane ligands have been synthesized and characterized, demonstrating the ability of the bulky groups to influence the assembly of multinuclear structures. researchgate.netnih.gov These complexes often exhibit interesting photophysical properties. researchgate.netmdpi.com The stability and structure of these Ag(I) and Cu(I) phosphine complexes make them relevant for applications in materials science and as potential therapeutic agents. nih.govnih.govrsc.org

Iron (Fe): Iron complexes incorporating phosphinine ligands, which are phosphorus analogs of benzene (B151609) and can be stabilized by the 2,4,6-tri-tert-butylphenyl group, have been reported. Anionic iron-phosphinine complexes can serve as precursors to a range of phosphacyclohexadienyl complexes through reactions with various electrophiles. nih.govrsc.org

Mechanistic Investigations and Reactivity Studies of 2,4,6 Tri Tert Butylphenyl Phosphine Systems

Reaction Mechanisms Involving (2,4,6-Tri-tert-butylphenyl)phosphine as a Nucleophile or Ligand

The electronic properties of the this compound are influenced by the electron-donating tert-butyl groups, rendering the phosphorus atom a potent nucleophile and a capable ligand for transition metals. However, its immense size often dictates the feasibility and outcome of its reactions, leading to unique mechanistic pathways.

The pyramidal geometry of trivalent phosphines allows for stereoisomerism if three different substituents are present. The interconversion of these enantiomers occurs via pyramidal inversion, which involves a planar transition state. The energy barrier to this inversion is a key characteristic of the phosphine (B1218219). For bulky phosphines, this barrier can be significantly high, allowing for the potential isolation of chiral isomers.

Computational studies, such as ab initio SCF-LCAO-MO investigations, have been employed to determine the inversion barriers for various phosphines. semanticscholar.org While specific experimental data on the inversion barrier of this compound itself is not prominently detailed in the provided literature, the principles from related bulky phosphines can be applied. The steric strain in the planar transition state is the primary determinant of the inversion barrier. For a ligand as large as the Mes* group, this strain is expected to be substantial, leading to a very high inversion barrier and slow inversion rates at room temperature. This high configurational stability is crucial in the design of chiral phosphine ligands for asymmetric catalysis.

C-H bond activation is a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. greyhoundchrom.com Phosphine ligands are pivotal in many transition-metal-catalyzed C-H activation reactions, influencing the catalyst's stability, solubility, and reactivity. The (2,4,6-Tri-tert-butylphenyl) group has been instrumental in studying specific C-H activation processes, particularly intramolecular reactions.

Theoretical studies on the Mes-substituted phosphanylidenecarbene (MesP=C:) have shed light on intramolecular C-H insertion pathways. researchgate.netresearchgate.net This species can undergo a phosphorus version of the Fritsch–Buttenberg–Wiechell rearrangement. researchgate.net In this process, the carbene carbon inserts into a C-H bond of one of the ortho-tert-butyl groups, leading to the formation of a cyclized product, 6,8-di-tert-butyl-3,4-dihydro-4,4-dimethyl-1-phosphanaphthalene. researchgate.net Density functional theory (DFT) calculations have shown that this intramolecular cyclization requires overcoming an activation energy, in contrast to related rearrangements that can proceed without a significant energy barrier. researchgate.net This demonstrates how the bulky framework not only enables the existence of the reactive intermediate but also directs its subsequent C-H activation pathway.

| Reaction | Reactant/Intermediate | Product | Key Finding |

| Intramolecular C-H Insertion | Mes*P=C: (phosphanylidenecarbene) | 6,8-di-tert-butyl-3,4-dihydro-4,4-dimethyl-1-phosphanaphthalene | The cyclization proceeds via C-H insertion into an ortho-tert-butyl group and has a calculated activation energy barrier. researchgate.net |

Reactivity of Low-Coordinate Phosphorus Species Kinetically Stabilized by the 2,4,6-Tri-tert-butylphenyl Group

The most significant contribution of the 2,4,6-tri-tert-butylphenyl (Mes) substituent is its ability to provide kinetic stability to molecules featuring phosphorus atoms in low coordination states, such as those with P=C (phosphaalkenes) and P=P (diphosphenes) double bonds. researchgate.netacs.org These species are typically highly reactive and prone to polymerization or rearrangement, but the steric shield of the Mes group allows for their isolation and detailed study. researchgate.net

The double bonds in phosphaalkenes and diphosphenes are electron-rich and susceptible to attack by electrophiles. The polarity of the P=C bond, with a partial positive charge on carbon and a partial negative charge on phosphorus, also allows for nucleophilic attack at the carbon atom.

The coordination chemistry of phosphaalkenes bearing the Mes* group illustrates the reactivity of the P=C bond. For instance, bidentate ligands containing a phosphaalkene moiety stabilized by the Mes* group can form stable chelate complexes with metals like palladium(II) and platinum(II). psu.edu The reaction of such a palladium complex with alcohols (methanol or ethanol) leads to a cyclometallated complex where the metal is bound to both a phosphaalkene and a phosphite (B83602) phosphorus atom, showcasing the intricate reactivity of the P=C bond within a metal's coordination sphere. psu.edu

Diphosphenes stabilized by the Mes* group also exhibit characteristic reactivity. The P=P double bond can react with various reagents. For example, the reaction of MesP=PMes with oxidizing agents can lead to the corresponding diphosphene (B14672896) oxides or other oxidized species. The steric bulk of the Mes* groups is crucial in preventing dimerization and allowing the isolation of these otherwise transient molecules. acs.org

Low-coordinate phosphorus compounds stabilized by the Mes* group can undergo several types of rearrangement and isomerization reactions. A prominent example is the E/Z (or trans/cis) isomerization around the P=P and P=C double bonds. researchgate.net

Studies on 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene, a ligand precursor containing two phosphaalkene-like units, have shown that the isolated isomer has an E,E conformation. However, upon irradiation with a mercury lamp, a solution of this isomer converts to a mixture of E,E, E,Z, and Z,Z isomers, demonstrating that photo-induced isomerization is a feasible process for these sterically hindered systems. psu.edu This photochemical reactivity highlights the dynamic nature of the P=C double bond.

Furthermore, intramolecular rearrangements are well-documented. As mentioned previously, the Fritsch–Buttenberg–Wiechell rearrangement of a Mes*-substituted phosphanylidenecarbene to form a cyclized phosphanaphthalene is a key example of a rearrangement process involving C-H activation. researchgate.net

| Process | System | Conditions | Outcome |

| E/Z Isomerization | Diphosphaalkene with Mes* groups | Irradiation (mercury lamp) | Conversion of pure E,E isomer to a mixture of E,E, E,Z, and Z,Z isomers. psu.edu |

| Intramolecular Rearrangement | Mes*P=C: (phosphanylidenecarbene) | Thermal (computational) | Cyclization via C-H insertion. researchgate.net |

The chemistry of highly strained phosphorus cage compounds, such as white phosphorus (P₄) and its derivatives, is a rich field of study. The activation and functionalization of these cages can lead to novel polyphosphorus compounds. The steric and electronic properties of ligands play a critical role in these transformations.

The 2,4,6-tri-tert-butylphenyl group has been employed to stabilize products from the activation of phosphorus cages. For instance, the reaction of white phosphorus with MesLi and MesBr yielded [{sMes}₂(μ,η¹:¹-P₄)] (where sMes = 2,4,6-tri-tBu-phenyl), one of the first "organo-P₄ butterfly" compounds. uni-regensburg.de This reaction involves the reductive cleavage of one P-P bond in the P₄ tetrahedron, with the resulting P₄²⁻ butterfly unit being capped by two bulky organic groups.

More complex cage systems have also been activated. The di-tert-butyldiphosphatetrahedrane, (tBuCP)₂, a strained cage that is a dimer of tert-butylphosphaalkyne, can be selectively opened by N-heterocyclic carbene (NHC) nickel complexes. nih.gov These reactions lead to novel complexes containing (tBuCP)n frameworks (where n=2 or 4), demonstrating that the controlled cleavage of P-C bonds within the cage is possible. While this example does not directly involve the this compound as a ligand, it underscores the principles of using ancillary ligands to mediate the transformation of strained phosphorus architectures, a role for which bulky phosphines are well-suited. nih.gov

Fundamental Electron Transfer Processes in Bulky Phosphine Derivatives

The substantial steric hindrance imparted by substituents such as the 2,4,6-tri-tert-butylphenyl group plays a critical role in the electronic behavior and reactivity of phosphine derivatives. This steric shielding significantly influences their electron transfer processes, often leading to the formation of kinetically stabilized radical species upon oxidation. nih.govchemistryviews.org The bulky groups effectively shield the phosphorus center, impeding reactions that are common for less hindered phosphines and allowing for the study of otherwise transient intermediates. chemistryviews.org

Detailed electrochemical studies, particularly using techniques like cyclic voltammetry (CV), have provided significant insights into the redox properties of these compounds. nih.govresearchgate.net For instance, the investigation of sterically constrained tricyclic phosphines reveals complex redox behavior. nih.gov The steric strain within these molecules can drive P–C bond cleavage upon reduction. nih.gov

Research on one such sterically constrained tricyclic phosphine using cyclic voltammetry in tetrahydrofuran (B95107) (THF) with [nBu4N][OTf] as the supporting electrolyte identified a non-reversible reduction process at a very low peak potential. nih.gov The initial cycle showed this reduction at E_p(red I) = -2.63 V (versus the Fc/Fc⁺ couple). nih.gov Subsequent cycles revealed a non-reversible re-oxidation process at E_p(re-ox II) = -0.74 V, occurring in a potential range where the original phosphine was not electrochemically active. nih.gov This suggests that the initial reduction product undergoes a chemical transformation before being re-oxidized. nih.gov In contrast, oxidation of this neutral phosphine did not result in stable species under the experimental conditions in solvents like fluorobenzene (B45895) (PhF) or acetonitrile (B52724) (CH₃CN). nih.gov

The significant steric bulk can also confer high stability to the corresponding radical cations. chemistryviews.org In the case of tris(2-(trimethylsilyl)phenyl)phosphine, a highly crowded phosphine, the bulky ortho-substituents shield the phosphorus atom to such an extent that the compound does not react with atmospheric oxygen. chemistryviews.org This steric protection allows for the generation and study of a stable phosphine radical cation, which can serve as a model for the radical cations of other triarylphosphines. chemistryviews.org

The oxidation of trivalent P(III) phosphines is a fundamental electron transfer process, often leading to P(V) species like phosphine oxides. chemrxiv.orgresearchgate.net Electrochemical methods are frequently employed to drive these transformations and study their mechanisms. researchgate.netchemrxiv.org The potential required for this oxidation is influenced by the electronic and steric properties of the substituents on the phosphorus atom. chemrxiv.orgnih.gov

Research Findings from Cyclic Voltammetry

The electrochemical behavior of a sterically constrained tricyclic phosphine was investigated to understand its electron transfer processes. The key findings from the cyclic voltammetry experiments are summarized below. nih.gov

| Measurement | Solvent | Supporting Electrolyte | Potential (vs. Fc/Fc⁺) | Characteristics |

| Reduction (I) | THF | [nBu₄N][OTf] | -2.63 V | Non-reversible |

| Re-oxidation (II) | THF | [nBu₄N][OTf] | -0.74 V | Non-reversible |

Catalytic Applications of 2,4,6 Tri Tert Butylphenyl Phosphine Based Ligands

Catalysis in Carbon-Carbon Bond Forming Reactions

The (2,4,6-Tri-tert-butylphenyl)phosphine ligand, and its close structural and functional analog tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have become vital in palladium-catalyzed carbon-carbon bond formation. nih.govtcichemicals.com The significant steric bulk of these ligands promotes the formation of monoligated palladium(0) species, which are highly reactive and accelerate the key steps of oxidative addition and reductive elimination in the catalytic cycle. tcichemicals.comnih.govsigmaaldrich.com This enhanced reactivity allows for the use of less reactive and sterically demanding substrates, often under milder conditions than previously possible. nih.gov

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling, a powerful method for creating biaryl compounds, has been significantly improved by the use of bulky trialkylphosphine ligands. sigmaaldrich.comnih.govfishersci.co.uk Palladium catalysts supported by ligands like tri-tert-butylphosphine demonstrate exceptional activity for the coupling of a wide range of substrates, including challenging aryl chlorides. nih.gov These catalysts are effective even with deactivated and hindered reaction partners, often functioning efficiently at room temperature. nih.gov

For instance, the Pd/P(t-Bu)₃ system effectively catalyzes the coupling of deactivated aryl chlorides with hindered boronic acids. nih.gov The use of potassium phosphate (B84403) (K₃PO₄) as the base is common in these reactions. The versatility of this catalytic system is demonstrated by its ability to handle various functional groups and achieve high turnover numbers, making it a valuable tool in organic synthesis. nih.govharvard.edu

Table 1: Selected Examples of Suzuki-Miyaura Reactions Catalyzed by Pd/P(t-Bu)₃

| Aryl Halide | Boronic Acid | Catalyst System | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene (B122035) | 2-Methylphenylboronic acid | 1.5% Pd₂(dba)₃, 3% P(t-Bu)₃ | K₃PO₄ | Dioxane, 80 °C | 98% | nih.gov |

| 1-Chloro-4-methoxybenzene | Phenylboronic acid | 1.5% Pd₂(dba)₃, 3% P(t-Bu)₃ | K₃PO₄ | Dioxane, 80 °C | 98% | nih.gov |

| 2-Chlorotoluene | Phenylboronic acid | 1.5% Pd₂(dba)₃, 3% P(t-Bu)₃ | K₃PO₄ | Dioxane, 80 °C | 99% | nih.gov |

This table is interactive. Click on the headers to sort the data.

Negishi Cross-Coupling

In Negishi cross-coupling, which pairs organic halides or triflates with organozinc compounds, bulky phosphine (B1218219) ligands have enabled the use of traditionally difficult substrates like aryl chlorides. nih.govchem-station.com The Pd/P(t-Bu)₃ catalyst system has proven highly effective for these transformations, facilitating the coupling of both electron-rich and electron-poor aryl chlorides with various organozinc reagents. nih.gov These reactions proceed with high efficiency, even when one or both coupling partners are sterically hindered. nih.govnih.gov A key advantage is the ability to achieve selective cross-coupling; for example, an aryl chloride can be selectively coupled in the presence of a less reactive carbon-boron bond. nih.gov

Table 2: Selected Examples of Negishi Reactions Catalyzed by Pd/P(t-Bu)₃

| Aryl Chloride | Organozinc Reagent | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloroanisole | (2-Methylphenyl)zinc chloride | 1% Pd/P(t-Bu)₃ | THF, 100 °C | 93% | nih.gov |

| 2-Chloropyridine | (2-Methylphenyl)zinc chloride | 1% Pd/P(t-Bu)₃ | NMP, 100 °C | 94% | nih.gov |

This table is interactive. Click on the headers to sort the data.

Sonogashira and Kosugi-Migita-Stille Coupling Reactions

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, and the Stille reaction, which uses organostannane reagents, also benefit from catalysts bearing bulky phosphine ligands. wikipedia.orgchem-station.com

In Sonogashira couplings, the use of palladium catalysts with ligands like P(t-Bu)₃ allows for reactions to proceed at room temperature, often without the need for a copper co-catalyst, which can lead to undesirable alkyne homocoupling. nih.gov This copper-free variant has been successfully applied to aryl bromides, demonstrating broad functional group tolerance. nih.govresearchgate.net For example, a catalyst system of (AllylPdCl)₂ and P(t-Bu)₃ is effective for coupling various alkynes with aryl bromides at ambient temperatures. researchgate.net

The Kosugi-Migita-Stille reaction has been shown to be effective with palladium catalysts supported by tri-tert-butylphosphine, especially for coupling aryl chlorides under mild conditions. nih.govmychemblog.comwikipedia.org The high reactivity of the Pd/P(t-Bu)₃ system facilitates the coupling of aryl chlorides with organostannanes at room temperature, a significant improvement over traditional methods that required higher temperatures. nih.gov For instance, the reaction between 4-chlorotoluene and tributyl(vinyl)tin (B143874) proceeds to near completion at room temperature in the presence of a Pd₂(dba)₃/P(t-Bu)₃ catalyst. nih.gov

Catalysis in Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of medicinal chemistry and materials science. nih.govrsc.org Ligands such as this compound and its analogs are crucial in palladium-catalyzed reactions that form C-N and C-O bonds, primarily through Buchwald-Hartwig and Ullmann-type couplings. sigmaaldrich.comnih.gov

Buchwald-Hartwig Amination and Etherification

The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines from aryl halides. wikipedia.orgresearchgate.netlibretexts.org The use of bulky and electron-rich phosphine ligands is critical to the success of these reactions, as they promote the reductive elimination step that forms the C-N bond. sigmaaldrich.comwikipedia.org Ligands like P(t-Bu)₃ and related bulky phosphines, such as di(tert-butyl)neopentylphosphine (DTBNpP), have been shown to be highly effective catalysts for the amination of both aryl bromides and chlorides. sigmaaldrich.comresearchgate.netnih.gov These catalyst systems are compatible with a wide array of amines, including primary and secondary amines, and can be used with various bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). wikipedia.orglibretexts.org

Similarly, the palladium-catalyzed etherification of aryl halides to form diaryl ethers (a C-O bond-forming reaction) is greatly enhanced by bulky phosphine ligands. sigmaaldrich.com The 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (B1312855) (t-BuXPhos) ligand, for example, has been found to be superior for the coupling of phenols with aryl chlorides and bromides. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Table 3: Examples of Buchwald-Hartwig Amination with Bulky Phosphine Ligands

| Aryl Halide | Amine | Catalyst System | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Aniline | 1% Pd(OAc)₂, 2% P(t-Bu)₃ | NaOt-Bu | Toluene, 100 °C | 99% | sigmaaldrich.com |

| 4-tert-Butylbromobenzene | Morpholine | 1% Pd₂(dba)₃, 2% DTBNpP | NaOt-Bu | Toluene, RT | 97% | nih.gov |

This table is interactive. Click on the headers to sort the data.

Ullmann-Type Coupling Reactions

The classic Ullmann reaction traditionally involves copper-catalyzed coupling to form biaryl ethers, requiring harsh conditions. wikipedia.orgnih.govorganic-chemistry.org Modern advancements have led to the development of palladium-catalyzed C-O bond-forming reactions that are often referred to as Ullmann-type couplings and proceed under much milder conditions. nih.govtcichemicals.com

In this context, palladium catalysts supported by bulky phosphine ligands have been instrumental. These systems can achieve the coupling of aryl halides with alcohols and phenols with high efficiency. sigmaaldrich.comnih.gov For example, catalyst systems incorporating ligands like P(t-Bu)₃ can selectively catalyze the coupling of an aryl chloride over an aryl triflate, showcasing a level of chemoselectivity that is difficult to achieve with traditional copper-based Ullmann conditions. nih.gov These palladium-catalyzed methods have expanded the scope and functional group tolerance for the synthesis of diaryl ethers and related structures. sigmaaldrich.com

N-Alkylation and Dehydrative Coupling Processes

The utility of bulky, electron-rich phosphine ligands extends to transformations that form carbon-nitrogen bonds, such as N-alkylation and related dehydrative coupling reactions. While direct literature detailing the application of this compound in N-alkylation is not extensively covered in the provided search results, the principles governing the reactivity of analogous bulky phosphines, such as tri-tert-butylphosphine, are well-established in palladium-catalyzed amination reactions. scispace.comresearchgate.net These ligands are crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. scispace.comtcichemicals.comtcichemicals.com

In dehydrative coupling processes, which often involve the formation of a bond with the elimination of water, phosphine catalysts can play a dual role. For instance, in oxa-Michael reactions, which are analogous addition reactions, highly basic and sterically hindered phosphines like tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) have proven to be effective Lewis base catalysts. chemrxiv.orgrsc.org These phosphines can activate substrates through nucleophilic catalysis. chemrxiv.org Given the structural and electronic similarities, this compound is a strong candidate for facilitating similar dehydrative coupling and N-alkylation reactions, where its steric and electronic profile can be leveraged to promote efficient bond formation.

Role in Asymmetric Catalysis

The development of chiral variants of phosphine ligands is fundamental to the field of asymmetric catalysis, where the goal is to produce specific enantiomers of a chiral molecule. tcichemicals.comresearchgate.net The steric and electronic properties of the ligand, coordinated to a metal center, create a chiral environment that directs the stereochemical outcome of the reaction. tcichemicals.com

Development of Chiral this compound Ligands

While this compound itself is achiral, its structural motif serves as a foundation for designing P-chirogenic ligands, where the phosphorus atom itself is the stereogenic center. tcichemicals.comresearchgate.net The synthesis of such ligands often involves the strategic introduction of different substituents on the phosphorus atom, with the bulky 2,4,6-tri-tert-butylphenyl group being one of the key components to impart specific steric properties.

A prominent strategy for synthesizing P-chirogenic phosphines involves the use of phosphine-borane intermediates. tcichemicals.comresearchgate.net This methodology provides a convenient route to various optically pure P-chirogenic phosphine ligands. For instance, conformationally rigid P-chiral phosphine ligands featuring a bulky tert-butyl group and another, smaller group on the phosphorus atom have demonstrated superior enantioselectivity and catalytic efficiency in various asymmetric reactions. tcichemicals.com Another synthetic approach involves the nucleophilic displacement of a chiral auxiliary from a P-chiral H-phosphinate building block, allowing for the creation of a library of structurally diverse P-chiral phosphine oxides, which can then be reduced to the corresponding phosphines. nih.gov The direct dynamic resolution of lithiated racemic phosphine-boranes, such as tert-butylphenylphosphine-borane, using a chiral base like (-)-sparteine, also presents a viable pathway to P-chiral phosphine precursors. acs.org These methods underscore the modularity in designing chiral phosphines where a bulky aryl group, like the tri-tert-butylphenyl moiety, is a critical design element for creating a well-defined and effective chiral pocket around the metal center. nih.gov

Enantioselective Transformations

Chiral phosphine ligands derived from or analogous to the this compound framework are employed in a variety of metal-catalyzed enantioselective transformations. researchgate.netrsc.org The success of these reactions hinges on the ability of the chiral ligand to effectively transfer its stereochemical information to the substrate during the catalytic cycle. researchgate.net

Rhodium-catalyzed asymmetric hydrogenation is a classic example where P-chirogenic phosphine ligands have achieved remarkable success. tcichemicals.comresearchgate.netnih.gov Ligands that are both conformationally rigid and electron-rich, often bearing bulky substituents like a tert-butyl group, have been shown to provide excellent enantioselectivity (often up to 99.9% ee) in the hydrogenation of substrates such as α- and β-dehydroamino acid derivatives and enamides. nih.gov The combination of steric bulk and chirality at the phosphorus atom creates a highly effective asymmetric environment for the reaction.

The performance of some P-chiral bisphosphine ligands in rhodium-catalyzed asymmetric hydrogenation is summarized in the table below.

| Ligand | Substrate | Product ee (%) | Reference |

| t-Bu-BisP | α-Dehydroamino acid derivative | >99 | nih.gov |

| t-Bu-MiniPHOS | β-Dehydroamino acid derivative | >99 | nih.gov |

| QuinoxP | Enamide | up to 99.9 | researchgate.net |

Beyond hydrogenation, these chiral ligands have proven effective in other transformations, including the iridium-catalyzed hydrogenation of imines and the rhodium-catalyzed hydrosilylation of ketones. nih.gov In palladium-catalyzed asymmetric allylic alkylation, the design of the chiral ligand, particularly the bite angle and the steric properties of the substituents on the phosphorus, is critical for inducing high enantioselectivity. nih.gov The development of chiral β-aminophosphines, which combine a phosphine moiety with a chiral amino group, has also emerged as a powerful strategy, with applications in palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org

Other Catalytic Systems and Processes

The unique steric hindrance of this compound and related bulky ligands makes them valuable in a range of other catalytic processes beyond coupling and asymmetric reactions.

Olefin Polymerization

In the field of olefin polymerization, late transition metal catalysts (e.g., based on Ni, Pd, Fe, Co) have garnered significant interest. mdpi.compsu.edu A key feature of these systems is the ability to tune the properties of the resulting polymer by modifying the ligand coordinated to the metal center. mdpi.comrsc.org Bulky ligands are particularly crucial for controlling polymerization activity, molecular weight, and polymer microstructure. mdpi.comd-nb.info

The "phosphine effect" is a well-documented phenomenon where the addition of a phosphine ligand to a late transition metal catalyst system can significantly influence the polymerization outcome. For instance, in nickel- and palladium-catalyzed ethylene (B1197577) polymerization, the presence of bulky ligands can slow down the rate of chain transfer relative to chain propagation, leading to the formation of higher molecular weight polymers. mdpi.comd-nb.info The steric bulk of ligands featuring ortho-aryl substituents, analogous to the this compound structure, creates significant steric hindrance around the metal center, which is a key design principle for high-performance catalysts. mdpi.com While early transition metal catalysts are highly oxophilic, late transition metal catalysts bearing phosphine ligands are more tolerant of functional groups, opening the door to the copolymerization of olefins with polar monomers. psu.edud-nb.info

The table below illustrates the general effect of ligand structure on ethylene polymerization with late transition metal catalysts.

| Catalyst System | Ligand Feature | Polymer Characteristics | Reference |

| α-diimine Ni/Pd | Bulky ortho-aryl groups | High molecular weight, controlled branching | mdpi.com |

| Generic Late TM | Bulky Phosphine | Increased molecular weight | d-nb.info |

| Bisiminopyridyl Fe/Co | Varied steric/electronic properties | High activity, from oligomers to polymers | psu.edu |

Cycloisomerization Reactions

Gold(I) catalysis has become a powerful tool for organic synthesis, particularly for reactions involving the activation of alkynes, allenes, and alkenes. nih.govresearchgate.net In these systems, phosphine ligands are widely used to tune the electronic and steric properties of the linear gold(I) complexes. nih.govgessnergroup.com The steric bulk of ligands like this compound and other Buchwald-type ligands is particularly influential in controlling the selectivity of complex cycloisomerization reactions. nih.govsigmaaldrich.com

For example, in the gold-catalyzed cycloaddition of allene-dienes, the choice of phosphine ligand can determine whether the reaction proceeds via a [4+3] or a [4+2] pathway, leading to different cyclic products. nih.gov Similarly, in the cycloisomerization of 1,6-enynes, the ligand can control the site-selectivity of a subsequent arylation step. nih.gov Cationic gold(I) complexes bearing highly hindered and electron-rich phosphine ligands have been shown to be more stable and effective than catalysts with less bulky ligands, leading to longer catalyst lifetimes and enabling challenging transformations by minimizing side reactions. sigmaaldrich.com The development of bifunctional phosphine ligands, which contain another functional group capable of participating in the catalytic cycle, has also enabled novel cycloisomerization pathways, such as the direct synthesis of 2,5-disubstituted furans from alkynyl ketones. rsc.org

The influence of different phosphine ligands on the selectivity of a gold-catalyzed alkene-allene cycloaddition is shown below.

| Ligand | Catalyst System | Major Product Type | Reference |

| JohnPhos | JohnPhosAuCl/AgSbF₆ | [4+3] cycloheptadiene | nih.gov |

| 2,4-di-tert-butyl-phenylphosphite | Phosphite-AuCl/AgSbF₆ | [4+2] cyclohexene | nih.gov |

| BrettPhos | BrettPhosAuNTf₂ | Effective in various cyclizations | sigmaaldrich.com |

Structure-Activity Relationships in Catalysis

The catalytic efficacy of transition metal complexes is profoundly influenced by the ligands coordinated to the metal center. For phosphine ligands, the interplay between their spatial (steric) and electrical (electronic) characteristics is a key determinant of the resulting catalyst's performance. The this compound ligand, with its exceptionally bulky nature, serves as a significant example in understanding these structure-activity relationships.

Elucidation of Steric and Electronic Effects on Catalytic Performance

The catalytic behavior of metal complexes containing this compound is largely dictated by its extreme steric hindrance and its electronic profile. These two factors are not entirely independent but are often discussed separately for clarity. libretexts.org

Steric Effects:

The primary characteristic of this compound is its immense steric bulk. This is quantitatively described by the Tolman cone angle (θ) , a measure of the physical space a ligand occupies around a metal center. libretexts.orgdalalinstitute.com While a precise Tolman cone angle for this compound is not commonly cited in comparative tables, it is understood to be one of the largest among monodentate phosphine ligands. Its size is a direct consequence of the three bulky tert-butyl groups on the phenyl ring, particularly the two positioned at the ortho positions. For comparison, the related tris(2,4,6-trimethylphenyl)phosphine has a cone angle of 212°, and it is expected that the replacement of methyl groups with tert-butyl groups would lead to an even larger cone angle. libretexts.org

This significant steric demand has several consequences for catalysis:

Stabilization of Low-Coordinate Species: The bulkiness of the ligand can stabilize reactive, low-coordinate metal complexes, such as L-Pd(0) species, which are crucial intermediates in many catalytic cycles like cross-coupling reactions. youtube.comnih.gov The ligand is so large that it can prevent the coordination of more than one or two ligands to the metal center, thereby creating a coordinatively unsaturated and highly reactive site. libretexts.org

Promotion of Reductive Elimination: The steric clash between bulky ligands can promote the reductive elimination step, which is often the product-forming step in catalytic cycles. libretexts.org This acceleration is a key factor in the high efficiency of catalysts bearing bulky phosphine ligands in challenging cross-coupling reactions. nih.govscispace.com

Influence on Selectivity: The sheer size of the ligand can control which substrates can approach the metal center, influencing the regioselectivity and chemoselectivity of a reaction.

Electronic Effects:

The electronic nature of a phosphine ligand is described by the Tolman Electronic Parameter (TEP) . This parameter is determined by measuring the ν(CO) stretching frequency of a standard [LNi(CO)₃] complex using infrared spectroscopy. rsc.orgchemrxiv.org A lower stretching frequency indicates a more electron-donating ligand. libretexts.orgchemrxiv.org

This compound is considered a highly electron-donating ligand. The tert-butyl groups are electron-releasing via an inductive effect, which increases the electron density on the phosphorus atom. This enhanced electron density on the phosphorus is then donated to the metal center. libretexts.org A more electron-rich metal center can more readily undergo oxidative addition, a critical step in many catalytic cycles. youtube.com The combination of being a strong σ-donor and possessing extreme bulk makes ligands like this compound particularly effective for activating unreactive substrates, such as aryl chlorides, in cross-coupling reactions. youtube.comscispace.com

The following table presents the steric and electronic parameters for several common phosphine ligands, providing a context for the properties of this compound.

| Phosphine Ligand | Cone Angle (θ) in degrees | Tolman Electronic Parameter (TEP) in cm-1 |

|---|---|---|

| P(CH₃)₃ | 118 | 2064.1 |

| P(C₆H₅)₃ | 145 | 2068.9 |

| P(cyclohexyl)₃ | 170 | 2056.4 |

| P(tert-butyl)₃ | 182 | 2056.1 |

| P(o-tolyl)₃ | 194 | 2067.5 |

| P(2,4,6-trimethylphenyl)₃ | 212 | N/A |

| This compound | >212 (estimated) | Strongly donating (low value expected) |

Data sourced from multiple references for comparison. libretexts.orglibretexts.orgdalalinstitute.comweebly.comrsc.org

Ligand Design Principles for Enhanced Reactivity and Selectivity

The unique steric and electronic properties of this compound exemplify key principles in modern ligand design aimed at creating catalysts with superior reactivity and selectivity.

Design for Enhanced Reactivity:

The primary principle for enhancing reactivity, particularly in cross-coupling reactions, is the creation of a highly active, low-coordinate catalyst. The design of this compound and similar bulky ligands directly addresses this:

Maximizing Steric Bulk: The use of extremely bulky groups, especially at the ortho positions of an arylphosphine, is a deliberate strategy. This bulk enforces a low coordination number on the metal center, which is often the most catalytically active state. youtube.com For palladium catalysis, this facilitates the formation of highly reactive monoligated Pd(0) species. nih.gov

Strong σ-Donation: The ligand must also be a strong electron donor to enrich the metal center electronically. This facilitates the oxidative addition of substrates, especially challenging ones like aryl chlorides. youtube.com The alkyl groups of this compound serve this purpose effectively.

Balancing Bulk and Stability: While extreme bulk is desirable for reactivity, the ligand must still form a stable complex with the metal. The this compound framework provides a robust scaffold that is sterically demanding yet capable of forming stable and active catalysts. chemrxiv.org

Design for Enhanced Selectivity:

Ligand design is also crucial for controlling the selectivity of a catalytic reaction. The steric profile of a ligand is paramount in this regard.

Steric Differentiation: The large, well-defined pocket created by a ligand like this compound can sterically differentiate between potential substrates or between different reactive sites on a single substrate. This can lead to high regioselectivity or chemoselectivity.

Preventing Undesired Pathways: Extreme bulk can block pathways to catalyst deactivation or the formation of undesired byproducts. For instance, in some palladium-catalyzed reactions, bulky ligands can inhibit β-hydride elimination, a common side reaction. youtube.com In other cases, such as the Suzuki-Miyaura coupling, very bulky phosphines have been shown to paradoxically promote the undesirable side reaction of protodeboronation, highlighting the need for careful ligand selection based on the specific transformation. chemrxiv.orgchemrxiv.orgdigitellinc.com

The development and application of catalysts based on this compound and other exceptionally bulky phosphines underscore a design philosophy where steric hindrance is not a limitation but a powerful tool to control catalytic activity and selectivity.

Computational and Theoretical Investigations of 2,4,6 Tri Tert Butylphenyl Phosphine Systems

Electronic Structure Calculations (e.g., DFT, CASSCF)

Electronic structure calculations provide fundamental insights into the distribution of electrons within a molecule, which governs its bonding, reactivity, and spectroscopic properties. For complex systems involving (2,4,6-Tri-tert-butylphenyl)phosphine, these calculations are crucial for understanding how the bulky Mes* group modulates the electronic character of the phosphorus center and its interactions with other atoms or metal ions.

Theoretical studies on molecules containing the 2,4,6-tri-tert-butylphenyl group reveal significant electronic and structural features. The steric encumbrance of the Mes* group is so substantial that it can induce distortions in the typically planar benzene (B151609) ring, leading to a boat-type conformation. This distortion, in turn, influences the electronic environment of the phosphorus atom. researchgate.net

DFT calculations are used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a phosphine (B1218219) ligand, the HOMO is typically associated with the phosphorus lone pair, and its energy level is indicative of the ligand's σ-donating ability. The LUMO characteristics can relate to the ligand's π-acceptor capabilities. In general, for bulky alkyl- and arylphosphines, the HOMO-LUMO gap is a key descriptor of chemical reactivity and stability. nih.gov

Table 1: Comparison of Experimental and Theoretical Structural Parameters for a Related Schiff Base with a 2,4-di-tert-butylphenyl Group This table illustrates the typical agreement between experimental X-ray data and DFT-calculated geometries for molecules containing bulky tert-butylphenyl groups.

| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (B3LYP) |

| Bond Length | C-O | 1.353(2) Å | 1.376 Å |

| Bond Length | C=N | 1.273(2) Å | 1.308 Å |

| Torsion Angle | C-C-C-N | -3.9(3)° | -0.14° |

| Dihedral Angle | Aromatic Rings | 85.52(10)° | 65.73° |

| Data sourced from a study on (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol. nih.gov |

The electronic properties of the this compound ligand play a critical role in determining the spin state of metal complexes it coordinates to. The ligand field strength, which is influenced by both the steric bulk and electronic donating ability of the phosphine, dictates the splitting of the metal's d-orbitals. DFT calculations are a primary method for predicting the relative energies of different spin states (e.g., high-spin vs. low-spin). researchgate.netresearchgate.net

For first-row transition metals like iron, cobalt, and nickel, the energy difference between spin states can be very small, making accurate prediction challenging. The choice of the DFT functional is critical; for instance, hybrid functionals like B3LYP are widely used but sometimes need reparameterization (e.g., B3LYP) to better match experimental observations for spin-splitting energetics. csic.esacs.org These calculations help rationalize how the substitution of ligands, such as the introduction of the bulky Mes group, can tune the spin-crossover behavior of a metal complex. researchgate.net

Furthermore, the Mes* group is well-known for its ability to stabilize radical species. Computational studies on radical anions derived from related organophosphorus compounds, such as diphosphenes and triphosphenes bearing bulky substituents, have been performed to understand their electronic structure and stability. rsc.org These studies often involve calculating spin densities to identify the localization of the unpaired electron, providing insight into the radical's structure and reactivity.

Mechanistic Modeling of Reactions and Transition State Analysis

Computational modeling is a powerful method for mapping the potential energy surfaces of chemical reactions. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed picture of the reaction mechanism that is often inaccessible through experimental means alone.

While detailed mechanistic modeling of reactions involving MesPH2 as a ligand is not extensively covered in the provided sources, computational studies on the reactivity of related species provide valuable insights. For example, the intramolecular C-H insertion of a Mes-substituted phosphanylidenecarbene ([Mes*P=C:]) to form a phosphanaphthalene has been studied using DFT and ab initio methods. researchgate.net

In this study, the calculations elucidated the reaction pathway and the energetics of the cyclization product. The relative energy and Gibbs free energy of the cyclized product compared to the carbene precursor were determined, quantifying the thermodynamic driving force of the reaction. researchgate.net Such studies showcase the ability of computational chemistry to unravel complex reaction mechanisms involving the bulky Mes* framework.

Table 2: Calculated Relative Energies for the Intramolecular Cyclization of Mes*P=C:

| Species | Method | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Phosphanylidenecarbene (1) | MP2(full)/6-31G(d) | 0.0 | 0.0 |

| Cyclization Product (2) | MP2(full)/6-31G(d) | -95.0 | -91.5 |

| Data adapted from Yoshifuji & Ito (2015). researchgate.net |

The conformational flexibility of the this compound ligand is a key aspect of its coordination chemistry. The orientation of the bulky Mes* group relative to the phosphorus lone pair and any coordinated metal center can have significant steric and electronic consequences. Computational methods are used to explore the potential energy surface associated with the rotation around the P-C bond.

Studies on other bulky phosphines demonstrate that different conformers can exist with varying energies. nsf.gov The interconversion between these conformers often involves surmounting a specific energy barrier. For instance, the photochemical and thermal cis/trans isomerization of a diphosphene (B14672896) bearing a 2,4,6-tri-tert-butylphenyl group has been studied, and the activation parameters (ΔH‡ and ΔS‡) for the thermal isomerization were determined experimentally, providing a measure of the P=P π-bond strength. rsc.org Similar computational approaches, involving mapping the rotational energy profile, can be applied to determine the barriers to conformational interconversion in Mes*PH2 and its metal complexes.

Prediction of Ligand Properties and Influence on Metal Centers